

N-(2-bromo-4-chlorophenyl)acetamide IUPAC name

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Compound of Interest

Compound Name:	<i>N-(2-bromo-4-chlorophenyl)acetamide</i>
Cat. No.:	B112795

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An In-Depth Technical Guide to **N-(2-bromo-4-chlorophenyl)acetamide**: Synthesis, Characterization, and Applications

Compound Identification and Significance

N-(2-bromo-4-chlorophenyl)acetamide, confirmed by the International Union of Pure and Applied Chemistry (IUPAC), is a halogenated aromatic amide.^[1] It belongs to the class of acetanilides, which are derivatives of aniline. This compound and its structural isomers are of significant interest to researchers in medicinal chemistry and materials science. Halogen-substituted aniline derivatives serve as crucial intermediates and building blocks in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical research.^[2] The presence of bromo and chloro substituents on the phenyl ring provides specific steric and electronic properties, making it a versatile precursor for developing novel bioactive compounds.^[2]

N-(2-bromo-4-chlorophenyl)acetamide

IUPAC Name

N-(2-bromo-4-chlorophenyl)acetamide

CAS Number

57045-85-9

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Caption: Chemical structure and key identifiers.

Physicochemical and Spectroscopic Properties

The precise characterization of **N-(2-bromo-4-chlorophenyl)acetamide** is fundamental for its application in synthesis and research. The table below summarizes its key physicochemical properties, compiled from authoritative chemical databases.[\[1\]](#)

Property	Value	Source
IUPAC Name	N-(2-bromo-4-chlorophenyl)acetamide	PubChem [1]
Molecular Formula	C ₈ H ₇ BrCINO	PubChem [1]
Molecular Weight	248.50 g/mol	PubChem [1]
CAS Number	57045-85-9	PubChem [1]
Synonyms	2'-Bromo-4'-chloroacetanilide, N-Acetyl 2-bromo-4-chloroaniline	PubChem [1] , Santa Cruz Biotechnology [3]
Appearance	Solid (powder/crystalline)	Thermo Fisher Scientific [4]
Melting Point	151-152 °C (for isomer N-(4-bromo-2-chlorophenyl)acetamide)	Benchchem [2]

Synthesis: Mechanistic Rationale and Experimental Protocol

The synthesis of **N-(2-bromo-4-chlorophenyl)acetamide** is most commonly achieved via the N-acetylation of its corresponding aniline precursor, 2-bromo-4-chloroaniline. This approach is favored for its high efficiency and selectivity.

Causality Behind the Synthetic Strategy

In multi-step syntheses that may involve electrophilic aromatic substitution (such as halogenation), the amine group of an aniline is highly activating and ortho-, para-directing.

Direct bromination of aniline, for example, typically leads to the formation of 2,4,6-tribromoaniline because the reaction is difficult to control.[\[5\]](#)

To moderate this high reactivity and achieve regioselectivity, the amine is often "protected" by converting it into an acetamido group (-NHCOCH₃). This strategic choice has two primary benefits:

- **Reactivity Moderation:** The acetyl group is electron-withdrawing, which delocalizes the nitrogen's lone pair of electrons into the carbonyl group, thereby reducing the activation of the benzene ring.[\[5\]](#) This makes the subsequent electrophilic substitution reactions more controllable.
- **Steric Hindrance:** The bulky acetamido group sterically hinders the ortho positions, favoring substitution at the para position.

Therefore, the most logical and field-proven pathway involves the acetylation of the pre-functionalized aniline, 2-bromo-4-chloroaniline.

Experimental Protocol: N-Acetylation of 2-Bromo-4-chloroaniline

This protocol is adapted from established methodologies for the N-acetylation of anilines.[\[6\]](#)

Reagents and Equipment:

- 2-Bromo-4-chloroaniline (1.0 equiv)
- Acetic anhydride (1.0-1.2 equiv)
- 4-Dimethylaminopyridine (DMAP) (0.05 equiv, catalyst)
- Chloroform (or Dichloromethane) as solvent
- 50 mL round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate

- Separatory funnel
- Rotary evaporator
- Equipment for flash chromatography

Procedure:

- In a 50-mL round-bottom flask, dissolve 2-bromo-4-chloroaniline (e.g., 5.0 mmol) in chloroform (20 mL).
- Add a catalytic amount of DMAP (e.g., 0.05 equiv, 0.25 mmol).
- Add acetic anhydride (e.g., 1.0 equiv, 5.0 mmol) dropwise to the stirred solution.
- Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with distilled water (2 x 20 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Caption: General workflow for synthesis and purification.

Purification and Structural Characterization

A self-validating protocol requires rigorous purification and characterization to confirm the identity and purity of the final compound.

Purification

The crude product obtained from the synthesis should be purified. Flash column chromatography using a solvent system such as ethyl acetate/n-hexane is a highly effective method for isolating the desired acetamide.^[6]

Analytical Validation

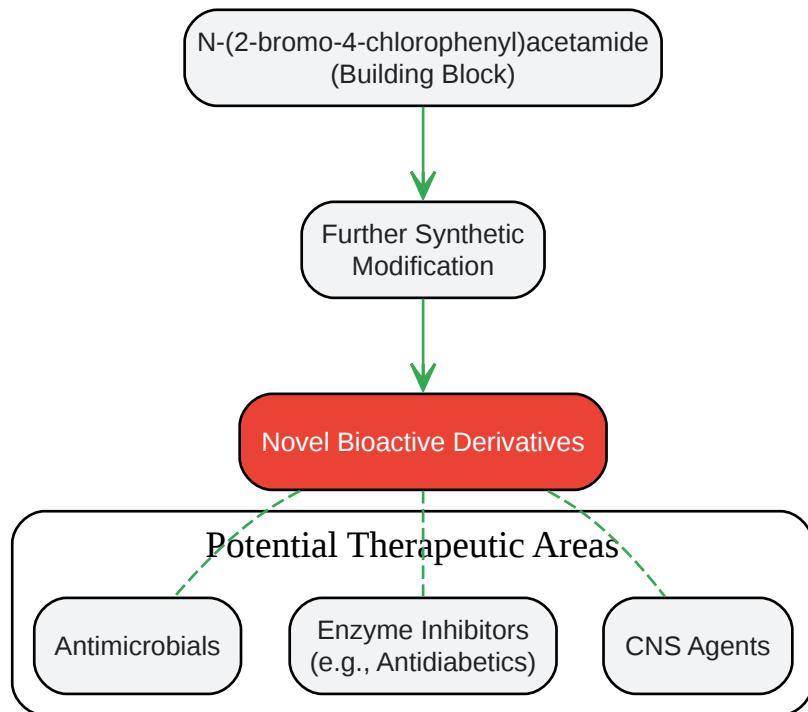
The structure and purity of the synthesized **N-(2-bromo-4-chlorophenyl)acetamide** must be confirmed using a combination of spectroscopic methods.[\[7\]](#)

Technique	Purpose	Expected Observations
¹ H NMR	Confirms the proton environment and regiochemistry.	Aromatic protons in the C6H ₃ ring, a singlet for the methyl (CH ₃) group, and a broad singlet for the amide (N-H) proton.
¹³ C NMR	Verifies the carbon skeleton.	Peaks corresponding to the methyl carbon, carbonyl carbon, and distinct aromatic carbons (including those bonded to Br, Cl, and N). [1]
FTIR	Identifies key functional groups.	Characteristic absorption bands for N-H stretching (around 3300 cm ⁻¹), C=O amide stretching (around 1670 cm ⁻¹), and C-Br/C-Cl stretches in the fingerprint region. [7]
Mass Spec.	Determines molecular weight and elemental composition.	A molecular ion peak [M] ⁺ corresponding to 248.50 g/mol, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹ Br/ ⁸¹ Br) and chlorine (³⁵ Cl/ ³⁷ Cl).
Melting Point	Assesses purity.	A sharp melting point range consistent with literature values indicates high purity. Impurities typically broaden and depress the melting point. [8]

Applications in Drug Discovery

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.^[9] **N-(2-bromo-4-chlorophenyl)acetamide** serves as a key building block for creating more elaborate molecules with potential therapeutic value.

- **Antimicrobial Agents:** Halogenated acetanilides have demonstrated antimicrobial properties.^[2] The specific substitution pattern can be fine-tuned to optimize activity against various bacterial and fungal strains.
- **Enzyme Inhibitors:** Derivatives of N-phenylacetamide have been investigated as inhibitors for various enzymes. For instance, a complex derivative of N-(2-Bromophenyl) acetamide was recently synthesized and evaluated as a potent anti-diabetic agent by inhibiting α -glucosidase and α -amylase.^[10]
- **Anticonvulsants:** The N-phenylacetamide core is found in certain anticonvulsant drugs, highlighting its importance in central nervous system research.^[9]



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Caption: Role as a scaffold in discovery chemistry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **N-(2-bromo-4-chlorophenyl)acetamide** is not readily available, data from closely related isomers like N-(4-bromo-2-chlorophenyl)acetamide and other substituted acetanilides provide essential safety guidance.[11]

- **Hazards:** Compounds in this class are typically classified as irritants. They may cause skin irritation, serious eye irritation, and respiratory irritation.[4][11]
- **Personal Protective Equipment (PPE):** Always handle the compound in a well-ventilated area or a chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Handling:** Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

N-(2-bromo-4-chlorophenyl)acetamide is a well-defined chemical entity whose synthesis and characterization rely on established and verifiable organic chemistry principles. Its true value for drug development professionals lies in its role as a versatile synthetic intermediate. The strategic placement of halogen atoms provides chemical handles for further modification, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents. This guide provides the foundational knowledge required to synthesize, validate, and strategically utilize this compound in a research setting.

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